

Environmental impact and ecotoxicity of chlorinated benzofuranones

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-3-Benzofuranone

Cat. No.: B1590259

[Get Quote](#)

An In-depth Technical Guide to the Environmental Impact and Ecotoxicity of Chlorinated Benzofuranones

Executive Summary

Chlorinated benzofuranones represent a class of emerging environmental contaminants, primarily formed as disinfection byproducts (DBPs) during water chlorination processes through the reaction of chlorine with natural organic matter.^{[1][2]} This guide provides a comprehensive technical overview of their environmental impact and ecotoxicity, addressing their sources, environmental fate, toxicological profiles, and the analytical methods for their detection. Given the limited direct research on chlorinated benzofuranones, this guide synthesizes information from closely related compounds, such as benzofuran, chlorinated dibenzofurans, and other disinfection byproducts, to build a predictive understanding of their behavior and effects. The guide highlights the potential for these compounds to be persistent, bioaccumulative, and toxic to aquatic organisms. It also outlines the methodologies for their ecotoxicological assessment and discusses the current regulatory landscape for related compounds. The significant data gaps in the scientific literature underscore the urgent need for further research to accurately assess the environmental risks posed by chlorinated benzofuranones.

Introduction to Chlorinated Benzofuranones Chemical Structure and Physicochemical Properties

Benzofuran, the parent compound, is a heterocyclic compound consisting of a fused benzene and furan ring. Chlorinated benzofuranones are derivatives of this structure, with one or more chlorine atoms attached to the benzofuranone backbone. The addition of chlorine atoms significantly alters the physicochemical properties of the parent molecule, generally increasing its molecular weight, lipophilicity (as indicated by the octanol-water partition coefficient, log K_{ow}), and persistence in the environment.^{[3][4]} The lipophilicity of a compound is a key factor in its potential for bioaccumulation.^[4]

Table 1: Physicochemical Properties of 2,3-Benzofuran (Parent Compound)

Property	Value	Reference
Molecular Formula	C ₈ H ₆ O	[5]
Molecular Weight	118.14 g/mol	[5]
Physical State	Liquid	[5]
Boiling Point	175°C	[5]
Melting Point	-18°C	[5]
Water Solubility	Insoluble	[5]
Log K _{ow}	2.67	[5]

The properties in Table 1 suggest that the parent benzofuran has a moderate potential for bioaccumulation. The addition of chlorine atoms is expected to increase the log K_{ow}, thereby increasing the likelihood of partitioning into fatty tissues of organisms.

Sources and Formation Mechanisms

Chlorinated benzofuranones are not known to occur naturally.^[6] Their primary route of entry into the environment is believed to be through anthropogenic activities. A major source is the formation as disinfection byproducts (DBPs) during the chlorination of drinking water.^{[1][2][7]} Chlorine, a powerful oxidizing agent, reacts with natural organic matter (NOM), such as humic and fulvic acids, present in raw water sources to form a variety of halogenated organic compounds, including chlorinated benzofuranones.^{[1][8]}

Industrial processes are another potential source. Benzofuran itself is used in the production of coumarone-indene resins, and its release can occur from coke production and coal gasification facilities.^[6] The chlorination of industrial wastewater containing benzofuran or related phenolic compounds could also lead to the formation of chlorinated benzofuranones. Furthermore, they are structurally related to polychlorinated dibenzofurans (PCDFs), which are well-known persistent organic pollutants (POPs) formed as unintentional byproducts in various industrial and combustion processes.^{[9][10]}

Environmental Fate and Transport

The environmental fate and transport of a chemical describe its movement and transformation in the air, water, and soil.^{[3][11][12]} For chlorinated benzofuranones, their environmental behavior is largely dictated by their physicochemical properties, particularly their water solubility, vapor pressure, and partitioning coefficients.

Persistence and Degradation

Due to the presence of the stable benzene ring and carbon-chlorine bonds, chlorinated benzofuranones are expected to be persistent in the environment.^[3] Microbial degradation of related compounds, such as chlorinated dibenzofurans, has been shown to occur, often initiated by dioxygenase enzymes that cleave the aromatic ring.^[13] However, the rate of degradation is highly dependent on the degree and position of chlorine substitution, with more highly chlorinated congeners being more resistant to breakdown.^[14] Photodegradation in surface waters may also contribute to their transformation, but this process can sometimes lead to the formation of other toxic byproducts.

Partitioning and Mobility in Environmental Compartments

Due to their expected low water solubility and moderate to high lipophilicity, chlorinated benzofuranones are likely to partition from the water column into organic matter in sediments and soils.^{[10][15][16]} This partitioning behavior reduces their mobility in aquatic systems but can lead to the accumulation in benthic environments, creating a long-term source of contamination for bottom-dwelling organisms. Their potential for volatilization from water to the atmosphere is expected to be low, but they can be subject to long-range atmospheric transport when adsorbed to particulate matter.

Ecotoxicology of Chlorinated Benzofuranones

Ecotoxicology is the study of the effects of toxic chemicals on biological organisms, especially at the population, community, and ecosystem level.[17]

Mechanisms of Toxicity

The exact mechanisms of toxicity for chlorinated benzofuranones have not been extensively studied. However, based on related compounds, several mechanisms can be postulated. Studies on benzofuran and its derivatives have suggested mitochondrial toxicity, leading to increased production of reactive oxygen species (ROS), and subsequent induction of apoptosis and necrosis.[18] Some chlorinated hydrocarbons are known neurotoxins that interfere with nerve impulse transmission.[8]

Furthermore, some disinfection byproducts, including the chlorinated furanone MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), have been shown to be mutagenic and carcinogenic in animal studies.[19] MX is a multisite carcinogen in rats and has been shown to cause DNA damage in vivo.[19]

Acute and Chronic Toxicity to Aquatic Organisms

There is a significant lack of specific ecotoxicity data for chlorinated benzofuranones. However, the toxicity of chlorine and other chlorinated compounds to aquatic life is well-documented.[20] Acute toxicity is typically measured as the concentration that is lethal to 50% of a test population (LC50) over a short period (e.g., 96 hours for fish), while chronic toxicity is often assessed by the no-observed-effect concentration (NOEC) over a longer period.[21]

Table 2: Representative Acute and Chronic Ecotoxicity Data for Related Compounds

Compound/Class	Organism	Endpoint	Value (µg/L)	Reference
Chlorine	Freshwater Crustacean (Ceriodaphnia dubia)	48h LC50	260	[20]
Chlorine	Freshwater Crustacean (Ceriodaphnia dubia)	10-day NOEC (reproduction)	48	[20]
Chlorine	Marine Fish (Menidia beryllina)	7-day NOEC (growth)	87-186	[20]
Chlorpyrifos (Organochlorine)	Freshwater Fish	96h LC50	Varies by species	[11]
Chlorpyrifos (Organochlorine)	Freshwater Invertebrate	48h EC50	Varies by species	[11]

It is anticipated that the toxicity of chlorinated benzofuranones will vary depending on the number and position of chlorine atoms on the molecule.

Bioaccumulation and Biomagnification Principles and Significance

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and accumulates in its tissues at a concentration higher than that in the surrounding medium.[22][23] Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.[22] These processes are of particular concern for persistent, lipophilic compounds like many chlorinated organic chemicals.[22][24]

Bioaccumulation Potential of Chlorinated Benzofuranones

The bioaccumulation potential of a chemical is often estimated using its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.^{[1][13]} Chemicals with a high BCF are more likely to bioaccumulate. The log Kow of 2.67 for the parent benzofuran suggests a moderate potential for bioaccumulation.^[5] The addition of chlorine atoms will likely increase the log Kow, and therefore the BCF, of chlorinated benzofuranones. For comparison, some chlorinated pesticides have been shown to have high BCF values in fish tissues.^[13]

Analytical Methodologies

The detection and quantification of trace levels of chlorinated benzofuranones in environmental samples require sophisticated analytical techniques.

Sample Collection and Preparation from Environmental Matrices

Standard methods for collecting water and sediment samples should be employed to ensure representativeness. Due to the expected low concentrations and potential for matrix interference, a multi-step sample preparation process is necessary. This typically involves extraction of the analytes from the sample matrix, followed by cleanup and concentration steps. Solid-phase extraction (SPE) is a common technique for extracting organic compounds from water samples, while Soxhlet extraction is often used for solid samples like sediment and tissue.

Instrumental Analysis

The most common analytical technique for the determination of chlorinated organic compounds is gas chromatography coupled with mass spectrometry (GC-MS). High-resolution gas chromatography (HRGC) provides the necessary separation of different chlorinated benzofuranone isomers, while high-resolution mass spectrometry (HRMS) offers the sensitivity and selectivity required for unambiguous identification and quantification at trace levels.

Environmental Risk Assessment and Regulatory Context

Framework for Risk Assessment of Emerging Contaminants

The risk assessment of emerging contaminants like chlorinated benzofuranones involves a multi-step process:

- Hazard Identification: Determining the potential adverse effects of the substance.
- Dose-Response Assessment: Quantifying the relationship between the dose and the adverse effect.
- Exposure Assessment: Estimating the concentration of the substance in the environment and the extent of exposure to organisms.
- Risk Characterization: Integrating the information from the previous steps to estimate the probability and magnitude of adverse effects.

A significant challenge in the risk assessment of chlorinated benzofuranones is the lack of sufficient toxicity and exposure data.

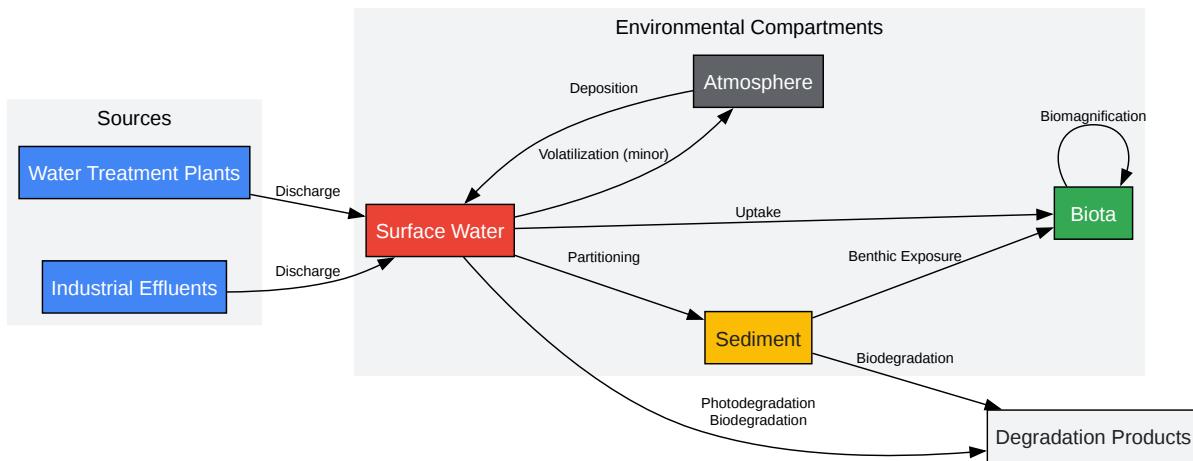
Regulatory Landscape for Disinfection Byproducts

While there are no specific regulations for chlorinated benzofuranones, many countries have established regulatory limits for major classes of disinfection byproducts in drinking water, such as trihalomethanes (THMs) and haloacetic acids (HAAs). These regulations provide a framework for managing the risks associated with DBPs and for considering the need to regulate emerging DBPs as more toxicological data becomes available.

Case Study (Illustrative): Polychlorinated Dibenzofurans (PCDFs) in the Environment

Given the absence of specific case studies on chlorinated benzofuranones, the environmental contamination by the structurally similar PCDFs serves as a relevant illustration. PCDFs, along with polychlorinated dibenzo-p-dioxins (PCDDs), are highly toxic and persistent compounds that have been the subject of extensive research and regulatory action. They are formed as byproducts of industrial processes such as waste incineration and the manufacturing of certain chemicals.^[9] Environmental contamination with PCDFs has led to their accumulation in

sediments and biota, and they are known to biomagnify in food webs.[\[10\]](#) The investigation and remediation of PCDF-contaminated sites have been complex and costly, highlighting the importance of preventing the release of such persistent and toxic compounds into the environment.


Future Research Priorities

The significant data gaps identified in this guide highlight the need for further research on chlorinated benzofuranones. Key research priorities include:

- Development of analytical standards and methods: To enable accurate and routine monitoring of chlorinated benzofuranones in environmental samples.
- Comprehensive ecotoxicity testing: To determine the acute and chronic toxicity of a range of chlorinated benzofuranone isomers to various aquatic organisms.
- Bioaccumulation studies: To measure the BCF and BAF of these compounds in different species.
- Environmental monitoring: To determine the occurrence and concentrations of chlorinated benzofuranones in drinking water, wastewater effluents, and various environmental compartments.
- Investigation of degradation pathways: To better understand their persistence and fate in the environment.

Visualizations

Conceptual Diagram of Environmental Fate and Transport

[Click to download full resolution via product page](#)

Caption: Conceptual pathways of chlorinated benzofuranones in the environment.

Experimental Workflow for Ecotoxicity Assessment

Caption: Workflow for assessing the aquatic toxicity of a chemical.

Experimental Protocol: Acute Immobilization Test with *Daphnia magna*

This protocol is a generalized procedure based on standard methods for aquatic toxicity testing.

1. Objective: To determine the median effective concentration (EC50) of a chlorinated benzofuranone that causes immobilization of *Daphnia magna* over a 48-hour exposure period.
2. Materials:

- Test chemical (chlorinated benzofuranone)
- Daphnia magna neonates (<24 hours old)
- Reconstituted moderately hard freshwater
- Glass beakers or test tubes
- Pipettes
- Incubator or temperature-controlled room ($20 \pm 2^\circ\text{C}$)
- Light source (16:8 hour light:dark cycle)
- Solvent (if necessary for dissolving the test chemical)
- Control water (reconstituted freshwater)
- Solvent control (if a solvent is used)

3. Procedure:

- Test Solutions: Prepare a series of test concentrations of the chlorinated benzofuranone in reconstituted freshwater. A geometric series of at least five concentrations is recommended, based on a preliminary range-finding test. Include a control (freshwater only) and a solvent control if a solvent is used to dissolve the test chemical.
- Test Organisms: Culture Daphnia magna in the laboratory under controlled conditions. Collect neonates (<24 hours old) for the test.
- Test Setup: Add a known volume of each test solution to replicate test vessels (e.g., 50 mL beakers). A minimum of three replicates per concentration is recommended.
- Exposure: Randomly introduce a set number of daphnids (e.g., 10) into each test vessel.
- Incubation: Incubate the test vessels for 48 hours at $20 \pm 2^\circ\text{C}$ with a 16:8 hour light:dark photoperiod. Do not feed the daphnids during the test.

- Observations: At 24 and 48 hours, observe the daphnids in each vessel and record the number of immobilized individuals. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
- Data Analysis: Use a statistical method (e.g., probit analysis) to calculate the 48-hour EC50 value and its 95% confidence limits.

4. Quality Control:

- The mortality in the control and solvent control groups should not exceed 10%.
- Water quality parameters (pH, dissolved oxygen, temperature) should be monitored throughout the test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Occurrence, origin, and toxicity of disinfection byproducts in chlorinated swimming pools: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurochlor.org [eurochlor.org]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzofuran - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Health Impact of Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mathematical relationships between metrics of chemical bioaccumulation in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Declining polychlorinated dibenzo-p-dioxins and dibenzofurans levels in the sediments from Dongting Lake in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spatial distribution and temporal trend in concentration of carbofuran, diazinon and chlorpyrifos ethyl residues in sediment and water in Lake Naivasha, Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioaccumulation kinetics and bioconcentration factor of chlorinated pesticides in tissues of *Puntius ticto* (Ham.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. ftp.sccwrp.org [ftp.sccwrp.org]
- 15. epa.gov [epa.gov]
- 16. Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ecetoc.org [ecetoc.org]
- 18. Experimental cancer studies of chlorinated by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemsafetypro.com [chemsafetypro.com]
- 20. ENVIRONMENTAL [oasis-lmc.org]
- 21. mdpi.com [mdpi.com]
- 22. 2,3-Benzofuran | ToxFAQs™ | ATSDR [www.cdc.gov]
- 23. Human health risk assessment of chlorinated disinfection by-products in drinking water using a probabilistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The formation and control of emerging disinfection by-products of health concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Environmental impact and ecotoxicity of chlorinated benzofuranones]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590259#environmental-impact-and-ecotoxicity-of-chlorinated-benzofuranones>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com